molecular formula C13H9N5S2 B11061823 4-[3-(3-Methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine

4-[3-(3-Methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine

Cat. No.: B11061823
M. Wt: 299.4 g/mol
InChI Key: PWIDDKPLUJQQBU-UHFFFAOYSA-N
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Description

4-[3-(3-Methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine is a heterocyclic compound that features a unique fusion of triazole, thiadiazole, and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine typically involves the reaction of 3-methylthiophene-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,2,4-triazole-3-thiol. This intermediate is then reacted with 2-chloropyridine under reflux conditions to yield the final product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[3-(3-Methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole and thiadiazole rings allow it to form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity. This is particularly relevant in the context of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar in structure but lacks the pyridine ring.

    1,2,4-Triazolo[4,3-a]quinoxaline: Contains a quinoxaline ring instead of a pyridine ring.

    1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Features a tetrazine ring instead of a thiadiazole ring.

Uniqueness

4-[3-(3-Methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine is unique due to its combination of triazole, thiadiazole, and pyridine rings, which confer distinct chemical and biological properties. This unique structure allows for versatile interactions with various biological targets, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C13H9N5S2

Molecular Weight

299.4 g/mol

IUPAC Name

3-(3-methylthiophen-2-yl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H9N5S2/c1-8-4-7-19-10(8)11-15-16-13-18(11)17-12(20-13)9-2-5-14-6-3-9/h2-7H,1H3

InChI Key

PWIDDKPLUJQQBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=NN=C3N2N=C(S3)C4=CC=NC=C4

Origin of Product

United States

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